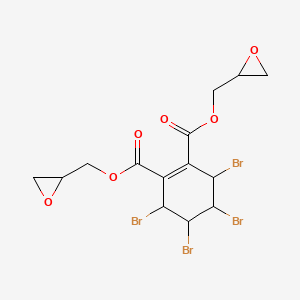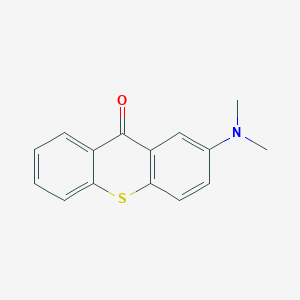![molecular formula C13H19NO2 B14326572 N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide CAS No. 106328-54-5](/img/structure/B14326572.png)
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amide, along with a phenyl ring substituted with a 2-methylpropyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide typically involves the reaction of N-hydroxyacetamide with 4-(2-methylpropyl)benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxy group of N-hydroxyacetamide attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophiles like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-acetyl-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide.
Reduction: Formation of N-{[4-(2-methylpropyl)phenyl]methyl}ethanamine.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Applications De Recherche Scientifique
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-N-phenylacetamide
- N-Hydroxy-N-{[4-(methyl)phenyl]methyl}acetamide
- N-Hydroxy-N-{[4-(ethyl)phenyl]methyl}acetamide
Uniqueness
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide is unique due to the presence of the 2-methylpropyl group on the phenyl ring. This substitution can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with biological targets. The specific arrangement of functional groups imparts distinct chemical behavior, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
106328-54-5 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-hydroxy-N-[[4-(2-methylpropyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12-4-6-13(7-5-12)9-14(16)11(3)15/h4-7,10,16H,8-9H2,1-3H3 |
Clé InChI |
DFZOPCYTVNRLMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)CN(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


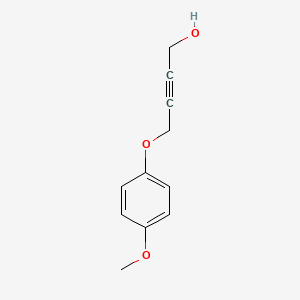
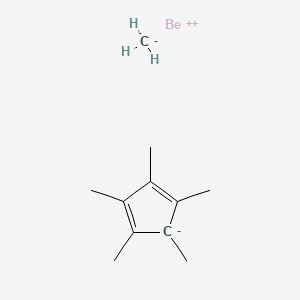

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
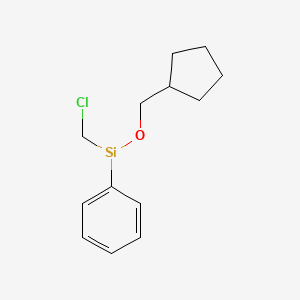
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
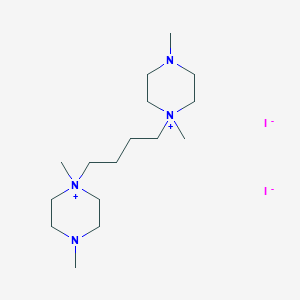
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)


![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)

